molecular formula C20H37NaO7S B3323913 sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate CAS No. 175736-89-7

sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate

Cat. No.: B3323913
CAS No.: 175736-89-7
M. Wt: 478.8 g/mol
InChI Key: APSBXTVYXVQYAB-MTXGETQSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for various scientific applications.

Mechanism of Action

Target of Action

Docusate-d34 (sodium), also known as Sodium bis(2-ethylhexyl-d17) sulfosuccinate, is primarily targeted at the intestines. It acts as a stool softener, making it easier for the body to pass stool .

Mode of Action

Docusate-d34 (sodium) is a laxative and an anionic detergent. It promotes the incorporation of water and fats into the stool by reducing surface tension, resulting in a softer fecal mass . The onset of action for Docusate-d34 (sodium) is typically between 6-72 hours when administered orally, and between 2-15 minutes when administered rectally .

Biochemical Pathways

Docusate-d34 (sodium) disrupts the canonical signaling of adipocyte differentiation by binding a nuclear hormone receptor in the same superfamily as thyroid hormone (TH) receptors . This disruption can alter TH signaling, affecting TH-dependent processes .

Pharmacokinetics

It is absorbed to some extent in the duodenum and jejunum and subsequently excreted in bile . Fecal softening generally occurs within 1-3 days .

Result of Action

The primary result of Docusate-d34 (sodium)'s action is the softening of the stool, making it easier to pass . This can relieve occasional constipation associated with dry, hard stools . It’s worth noting that several studies report docusate-d34 (sodium) to be no more effective than a placebo for increasing the frequency of stool or stool softening .

Action Environment

Docusate-d34 (sodium) is used in a wide range of industrial and household products, including food products, laxatives, and oil spill clean-up chemicals . Due to its many applications, long-term exposure of both humans and wildlife is likely . The environment can influence the action, efficacy, and stability of Docusate-d34 (sodium), as it may enter the environment indirectly through wastewater streams or run-off and directly via use of dispersants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate involves multiple steps, including the introduction of deuterium atoms into the molecular structure. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce deuterated carboxylic acids, while reduction reactions may yield deuterated alcohols.

Scientific Research Applications

Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetics to understand the behavior of deuterium-labeled drugs in the body.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate is unique due to its high deuterium content, which imparts distinct properties compared to similar compounds. The incorporation of multiple deuterium atoms enhances its stability and alters its chemical behavior, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,14D2,15D2,16D,17D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBXTVYXVQYAB-MTXGETQSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NaO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745962
Record name Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175736-89-7
Record name Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175736-89-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Reactant of Route 3
sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Reactant of Route 4
sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Reactant of Route 5
sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Reactant of Route 6
sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.